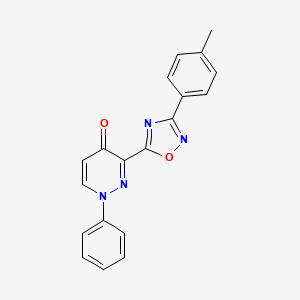

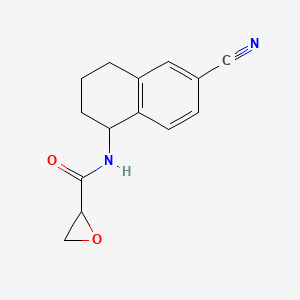

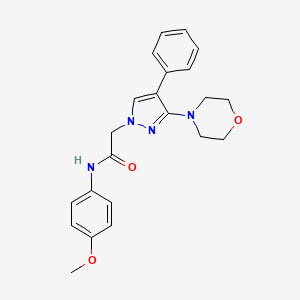

6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromen-2-one derivatives is a topic of significant interest due to their diverse biological activities. The papers provided detail various synthetic methods for different chromen-2-one compounds. For instance, the synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones is achieved through a three-component condensation reaction catalyzed by 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, which offers good to excellent yields and short reaction times . Another study presents the synthesis of 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives, which are further transformed into various heterocyclic systems such as pyrazole, isoxazol, and quinolinone through reactions with different reagents . These methods demonstrate the versatility of chromen-2-one as a scaffold for the synthesis of a wide range of compounds.

Molecular Structure Analysis

The molecular structures of chromen-2-one derivatives are characterized by their planar configurations and the presence of various substituents that influence their physical and chemical properties. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one is determined to be monoclinic with specific cell constants and crystallizes with p-p stacking of the aromatic residues . Similarly, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene is triclinic, with all atoms of the pyran ring being coplanar, which is a distinctive feature compared to other similar compounds . These structural analyses are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo a variety of chemical reactions that lead to the formation of new compounds with potential biological activities. The active methyl functionality of 6,8-dichloro-2-methyl-4H-chromen-4-one is utilized to obtain different derivatives through reactions with aromatic carboxaldehydes, diethyl oxalate, and phthalic anhydride . Additionally, bromination and cycloaddition reactions are employed to afford vicinal dibromide and adducts, respectively. These reactions not only expand the chemical diversity of chromen-2-one derivatives but also provide insights into the reactivity patterns of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structures and the nature of their substituents. The crystallographic data provided for the compounds in the papers indicate that these molecules have well-defined geometries and crystallize in specific space groups . The intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the crystal structures and can affect the solubility and melting points of these compounds. The presence of electron-withdrawing or electron-donating groups can also impact the acidity, basicity, and overall reactivity of the chromen-2-one core.

科学的研究の応用

Molecular Structure and Synthesis

X-Ray Supramolecular Structure and NMR Spectroscopy : The molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, which are structurally related to the compound of interest, were established using X-ray diffraction. These compounds demonstrate significant π-stacking and C―H···A (A = O, π) interactions, contributing to their stability and potential interactions with biological molecules (Padilla-Martínez et al., 2011).

Molecular Docking and Spectroscopic Analysis : A detailed analysis including FT-IR, Laser-Raman, NMR, UV–Vis, and single-crystal X-Ray diffraction spectroscopic techniques was conducted on a target compound closely related to the one . The study provided insight into the compound's molecular geometry, electronic structure, and interaction potentials with biological targets such as interleukin-6 (IL-6), suggesting its potential for therapeutic applications (Sert et al., 2018).

Potential Biological Activities

Anticancer Properties : A study focused on the synthesis and biological evaluation of new derivatives including 6,8-dichloro-2-methyl-4H-chromen-4-one, exploring their antibacterial, antifungal, and potential anticancer activities. This research underscores the versatility of chromen-4-one derivatives in developing therapeutic agents (Salem et al., 2012).

Antioxidant and Antihyperglycemic Agents : Another study synthesized coumarin derivatives containing pyrazole and indenone rings, demonstrating significant antioxidant and antihyperglycemic activities. These findings highlight the therapeutic potential of compounds structurally related to 6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one in treating oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).

特性

IUPAC Name |

6-chloro-3-(3-methylpyrazole-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3/c1-8-4-5-17(16-8)13(18)11-7-9-6-10(15)2-3-12(9)20-14(11)19/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVUHOJWNYOJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)